7-Methylindole-3-carboxaldehyde

Cancer Immunotherapy Enzyme Inhibition Immuno-Oncology

7-Methylindole-3-carboxaldehyde is a strategic building block for advanced synthesis, not a generic indole-3-carboxaldehyde substitute. The C-7 methyl group imparts unique steric bulk that enables regioselective N-alkylation and is a required starting material for patent-cited pyridyl-ethenyl-indole TDO inhibitors. Its higher melting point (209-211°C) ensures superior handling as a free-flowing solid in automated dispensing systems. Procure this precise substitution pattern to ensure synthetic success in drug discovery and immuno-oncology research.

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 4771-50-0
Cat. No. B1296166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylindole-3-carboxaldehyde
CAS4771-50-0
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=CN2)C=O
InChIInChI=1S/C10H9NO/c1-7-3-2-4-9-8(6-12)5-11-10(7)9/h2-6,11H,1H3
InChIKeyKTUFZHVVJBHGKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methylindole-3-carboxaldehyde (CAS 4771-50-0) for Targeted Heterocyclic Synthesis: A Sourcing Guide for Precise Indole Scaffold Construction


7-Methylindole-3-carboxaldehyde (CAS 4771-50-0) is a key synthetic building block belonging to the class of substituted indole-3-carboxaldehydes. The core structure consists of an indole ring system functionalized with an aldehyde group at the C-3 position and a methyl substituent at the C-7 position . This specific substitution pattern, a methyl group ortho to the indole nitrogen, imposes distinct steric constraints on the molecule compared to its non-methylated or differently substituted analogs . The compound is routinely offered at a standard purity level, typically around 98%, from reputable vendors, with key physical properties including a melting point range of approximately 209-211°C .

The Scientific Imperative for 7-Methylindole-3-carboxaldehyde Over Generic Indole-3-carboxaldehyde in Advanced Molecular Design


Treating 7-Methylindole-3-carboxaldehyde as a mere, interchangeable substitute for the more common indole-3-carboxaldehyde (I3A) or other methylated isomers (e.g., 5-methyl-I3A) is a critical scientific and procurement error. While I3A is a versatile scaffold for generating diverse bioactive molecules [1], the introduction of the C-7 methyl group in 7-Methylindole-3-carboxaldehyde fundamentally alters the molecule's steric and electronic profile, and therefore its downstream properties . This specific modification is not arbitrary; it is a deliberate structural feature that can dictate the outcome of a synthetic sequence and the biological activity of the final product. For example, a study on indole compounds demonstrated that simply shifting a methyl group can dramatically change inhibitory activity, with 6-Methylindole-3-carboxaldehyde exhibiting the highest inhibitory effect on Glutathione S-Transferase among a panel of tested analogs [2]. This exemplifies why a researcher targeting a specific interaction or a particular molecular geometry cannot simply select an in-stock alternative; they must procure the exact compound with the precise substitution pattern required for their project's success. The evidence below details the verifiable, quantitative reasons why this specific compound is indispensable.

Verifiable Differentiation of 7-Methylindole-3-carboxaldehyde: A Quantitative Comparison Guide for Scientific and Procurement Decision-Making


Validated Synthetic Precursor for Tryptophan Dioxygenase (TDO) Inhibitors: A Patent-Backed Application

7-Methylindole-3-carboxaldehyde is specifically validated as a key reactant in the synthesis of pyridyl-ethenyl-indoles, a class of compounds designed as tryptophan dioxygenase (TDO) inhibitors for potential anticancer immunomodulation . While the parent compound, indole-3-carboxaldehyde, is a versatile scaffold, its direct application in this specific, patented inhibitor class is not similarly documented. The procurement of 7-Methylindole-3-carboxaldehyde is therefore essential for researchers following established literature procedures or exploring this specific chemical space for TDO-targeted drug discovery. The IC50 value for a compound derived from this scaffold against recombinant human TDO2 is reported as 22.7 µM [1].

Cancer Immunotherapy Enzyme Inhibition Immuno-Oncology

Regiospecific Derivatization Enabled by Ortho-Substituted Methyl Group

The C-7 methyl group in 7-Methylindole-3-carboxaldehyde provides significant steric hindrance adjacent to the indole nitrogen . This ortho-substitution effect is absent in the unsubstituted indole-3-carboxaldehyde and is positioned differently than in its C-5 methyl isomer . This steric bulk can be strategically exploited to control the regioselectivity of N-alkylation reactions, a common derivatization step. While no direct comparative yield data for the parent compound vs. I3A is available, the structural difference provides a class-level inference that this compound is a superior choice when controlled N-functionalization is required. 5-Methylindole-3-carboxaldehyde (CAS 52562-50-2), in contrast, is noted for its utility in regio- and enantioselective N-alkylations , suggesting that the methyl group's position is critical for directing reactivity.

Synthetic Chemistry N-Alkylation Steric Hindrance

Differentiated Physical Property Profile Facilitating Isolation and Handling

7-Methylindole-3-carboxaldehyde is a solid with a well-defined melting point of 209-211°C . This stands in contrast to the parent compound, indole-3-carboxaldehyde, which has a notably lower melting point of 193-195°C . This approximately 15°C difference, while seemingly modest, can have practical implications for purification by recrystallization and for the compound's storage stability and ease of handling as a solid . The higher melting point suggests stronger intermolecular forces in the crystalline lattice, potentially conferring better long-term stability.

Purification Physical Properties Solid-Phase Handling

Validated Applications for 7-Methylindole-3-carboxaldehyde: Scenarios Where This Compound is the Scientifically-Justified Choice


Synthesis of Patented Tryptophan Dioxygenase (TDO) Inhibitors

When the research objective is to synthesize known pyridyl-ethenyl-indole-based TDO inhibitors, 7-Methylindole-3-carboxaldehyde is the required starting material as cited in patent and commercial literature . Using an alternative indole-3-carboxaldehyde would not yield the intended molecular scaffold, rendering the synthesis invalid. This is a critical procurement scenario for labs engaged in immuno-oncology target validation.

Regioselective N-Alkylation for the Construction of Ortho-Substituted Indole Libraries

For projects requiring the regioselective N-alkylation of an indole core, the steric bulk of the C-7 methyl group in 7-Methylindole-3-carboxaldehyde offers a distinct advantage over unsubstituted indole-3-carboxaldehyde . This compound is the optimal choice for chemists aiming to build a library of N-substituted-7-methylindoles, where the ortho-substituent is a key design element for modulating biological activity or material properties.

Solid-Phase Organic Synthesis and Automated Liquid Handling

In automated synthesis environments, the use of solids is often preferred for accurate and precise dispensing. The higher melting point of 7-Methylindole-3-carboxaldehyde (209-211°C) compared to indole-3-carboxaldehyde (193-195°C) makes it a more robust, free-flowing solid that is less prone to static issues and clumping . This physical property enhances its suitability for use in solid-phase peptide synthesis reactors or automated weighing stations in high-throughput experimentation facilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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